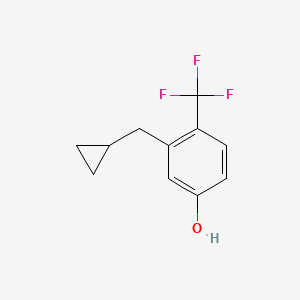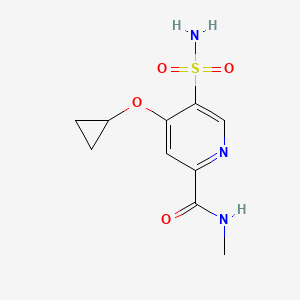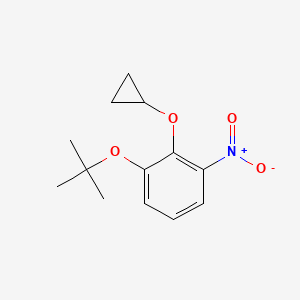
1-Tert-butoxy-2-cyclopropoxy-3-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Tert-butoxy-2-cyclopropoxy-3-nitrobenzene is an organic compound with the molecular formula C13H17NO4 and a molecular weight of 251.28 g/mol . This compound is characterized by the presence of a tert-butoxy group, a cyclopropoxy group, and a nitro group attached to a benzene ring. It is commonly used in research and development due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Tert-butoxy-2-cyclopropoxy-3-nitrobenzene typically involves the following steps:
Nitration: The introduction of the nitro group onto the benzene ring is achieved through nitration. This involves the reaction of benzene with a nitrating agent such as a mixture of concentrated nitric acid and sulfuric acid.
Substitution: The tert-butoxy and cyclopropoxy groups are introduced through substitution reactions. This can be achieved by reacting the nitrobenzene derivative with tert-butyl alcohol and cyclopropyl alcohol in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
1-Tert-butoxy-2-cyclopropoxy-3-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The tert-butoxy and cyclopropoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas, palladium on carbon, and sodium borohydride are used.
Substitution: Reagents such as alkyl halides and alcohols are used in the presence of catalysts like Lewis acids.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1-Tert-butoxy-2-cyclopropoxy-3-nitrobenzene has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Tert-butoxy-2-cyclopropoxy-3-nitrobenzene involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The tert-butoxy and cyclopropoxy groups influence the compound’s reactivity and stability, affecting its overall biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Tert-butoxy-3-nitrobenzene: Similar structure but lacks the cyclopropoxy group.
2-Cyclopropoxy-3-nitrobenzene: Similar structure but lacks the tert-butoxy group.
1-Tert-butoxy-2-nitrobenzene: Similar structure but lacks the cyclopropoxy group.
Uniqueness
1-Tert-butoxy-2-cyclopropoxy-3-nitrobenzene is unique due to the presence of both tert-butoxy and cyclopropoxy groups on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific research and industrial applications .
Eigenschaften
Molekularformel |
C13H17NO4 |
|---|---|
Molekulargewicht |
251.28 g/mol |
IUPAC-Name |
2-cyclopropyloxy-1-[(2-methylpropan-2-yl)oxy]-3-nitrobenzene |
InChI |
InChI=1S/C13H17NO4/c1-13(2,3)18-11-6-4-5-10(14(15)16)12(11)17-9-7-8-9/h4-6,9H,7-8H2,1-3H3 |
InChI-Schlüssel |
JBZRAKVPYMHYCE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC1=CC=CC(=C1OC2CC2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


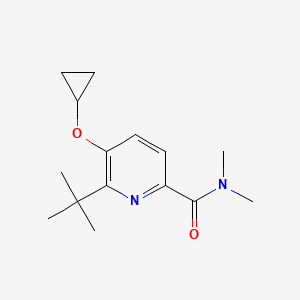
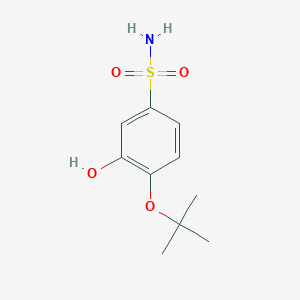
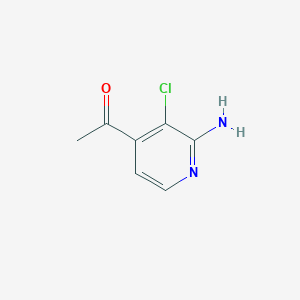

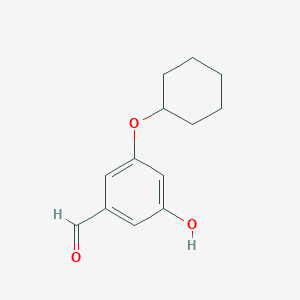

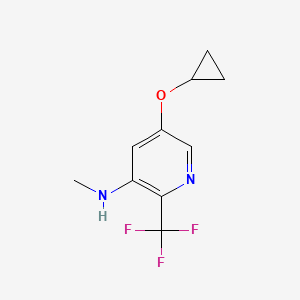
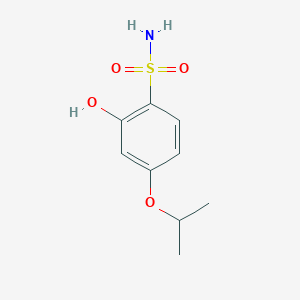
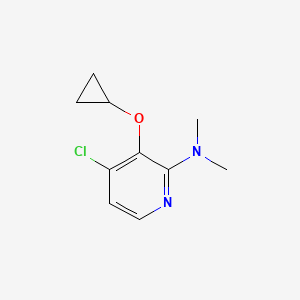
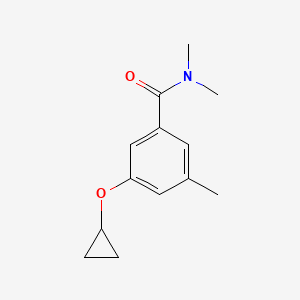
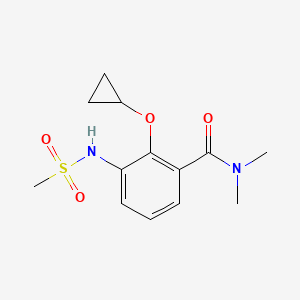
![[3-Chloro-5-(trifluoromethyl)pyridin-4-YL]methylamine](/img/structure/B14835116.png)
